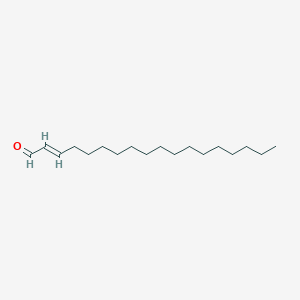

Octadec-2-enal

Description

Historical Perspectives on Aldehydic Pheromones in Insect Chemical Communication Systems

The study of insect chemical communication, particularly the role of pheromones, has a rich history. The identification of the first insect pheromone, bombykol, from the silkworm moth Bombyx mori in 1959, marked a turning point in the field. wikipedia.orgnih.gov This discovery unveiled a new frontier in understanding insect behavior and paved the way for the identification of a vast array of chemical signals.

Aldehydes, a class of organic compounds containing a formyl group, were soon recognized as a significant component of many insect pheromone blends. wikipedia.org These compounds are often derived from fatty acids through enzymatic modification. slu.se Researchers in the mid to late 20th century began to elucidate the structures and functions of various aldehydic pheromones, establishing their importance in attracting mates, signaling alarm, and marking trails. kuleuven.benumberanalytics.com The development of analytical techniques like gas chromatography-mass spectrometry (GC-MS) was instrumental in identifying these volatile and often minute quantities of compounds. academicjournals.orgnih.gov

The sex pheromones of female moths, in particular, are frequently composed of mono- or di-unsaturated fatty alcohols, their esters, or the corresponding aldehydes. wikipedia.org This structural theme highlights the evolutionary conservation of certain biochemical pathways for pheromone production. The study of these aldehydic pheromones has not only deepened our understanding of insect biology but has also provided a foundation for developing environmentally benign pest control methods. nih.gov

Academic Significance of (2E)-Octadecenal in Fundamental Research Paradigms

The academic significance of (2E)-Octadecenal lies in its role as a model compound for studying various aspects of chemical ecology and sensory biology. It serves as a key to unlocking the complexities of insect olfaction, behavior, and evolution.

(2E)-Octadecenal has been identified as a crucial component of the female sex pheromone of several insect species, most notably the webbing clothes moth, Tineola bisselliella. univ-tours.frmedchemexpress.com In this species, it is one of the components that attract males. univ-tours.fr Research has shown that (2E)-Octadecenal, in combination with other compounds, can influence the mating behavior of these moths, making it a valuable tool for monitoring and potentially controlling their populations. univ-tours.fr

Furthermore, the study of (2E)-Octadecenal and its interaction with insect olfactory receptors provides insights into the molecular mechanisms of pheromone perception. By investigating how this specific aldehyde binds to and activates receptor proteins in the antennae of insects, scientists can better understand the principles of chemoreception. This fundamental knowledge is not only academically valuable but also has practical implications for the design of more effective and species-specific pest management tools.

The compound's presence is not limited to insects. For instance, (Z)-9-Octadecenal has been detected in the ethanolic extract of the stem bark of Hymenocardia acida and in the leaf extract of Solanum nigrum, suggesting its broader distribution in the plant kingdom and potential ecological roles beyond insect communication. academicjournals.orgscialert.net Its isomer, (Z)-13-Octadecenal, was also identified in the leaf extract of Annona muricata. gsconlinepress.com A computational study has even explored the potential of (Z)-9-Octadecenal as an inhibitor of a key enzyme in the SARS-CoV-2 virus. nih.gov This highlights the diverse research avenues that a single chemical entity can inspire.

Interactive Data Table: Research on (2E)-Octadecenal and Related Aldehydes

| Compound | Organism | Biological Role/Significance | Reference |

| (2E)-Octadecenal | Tineola bisselliella (Webbing clothes moth) | Female sex pheromone component, attracts males. univ-tours.frmedchemexpress.com | univ-tours.frmedchemexpress.com |

| (Z)-9-Octadecenal | Hymenocardia acida (Stem bark) | Component of ethanolic extract. scialert.net | scialert.net |

| (Z)-9-Octadecenal | Solanum nigrum (Leaf) | Component of methanol (B129727) extract. academicjournals.org | academicjournals.org |

| (Z)-9-Octadecenal | SARS-CoV-2 | Potential inhibitor of 3CL-Mpro (computational study). nih.gov | nih.gov |

| (Z)-13-Octadecenal | Annona muricata (Leaf) | Component of ethanol (B145695) extract. gsconlinepress.com | gsconlinepress.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

51534-37-3 |

|---|---|

Molecular Formula |

C18H34O |

Molecular Weight |

266.5 g/mol |

IUPAC Name |

octadec-2-enal |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h16-18H,2-15H2,1H3 |

InChI Key |

AHQSSWHOKBCJFA-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C/C=O |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CC=O |

Other CAS No. |

51534-37-3 |

Synonyms |

Koiganal I; trans-2-Octadecenal; (E)-2-Octadecenal; |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of 2e Octadecenal

Discovery and Characterization from Lepidopteran Species

(2E)-Octadecenal has been identified as a significant female pheromone component in insects belonging to the order Lepidoptera. medchemexpress.comtargetmol.commedchemexpress.com Pheromones are chemical substances produced and released into the environment by an animal that affect the behavior or physiology of others of its species. In many moth species, females release complex blends of long-chain fatty aldehydes, alcohols, and acetates to attract males for mating. nih.govannualreviews.org The identification of individual components like (2E)-Octadecenal within these complex pheromone mixtures is a critical step in deciphering the chemical language of these insects.

The process of identifying such compounds typically involves the careful extraction of pheromone glands from female insects, followed by sophisticated analytical techniques to separate and identify the volatile compounds present. researchgate.net

A primary example of an insect species from which (2E)-Octadecenal has been isolated is the webbing clothes moth, Tineola bisselliella. medchemexpress.comtargetmol.comchemondis.com This species is a common pest known for the larval stage's consumption of natural fibers, particularly wool and silk. evergreengrowers.com Research into the chemical ecology of T. bisselliella led to the identification of (2E)-Octadecenal as a key component of its female-produced sex pheromone. medchemexpress.commedchemexpress.com

In addition to (2E)-Octadecenal, another compound, (E,Z)-2,13-octadecadienal, has been identified as a crucial part of the sex pheromone lure for attracting T. bisselliella. evergreengrowers.com While these compounds are effective attractants, some studies note that their attractiveness can be moderate, suggesting the potential for other unidentified semiochemicals or sonic signals to be involved in the complete communication system of this species. google.com

Table 1: Identified Pheromone Components in Tineola bisselliella

| Compound Name | Chemical Formula | Role |

|---|---|---|

| (2E)-Octadecenal | C18H34O | Female Sex Pheromone |

Advanced Methodologies for Extraction and Purification from Biological Matrices

The extraction and purification of long-chain aldehydes like (2E)-Octadecenal from biological matrices present unique analytical challenges. These compounds are often present in trace amounts, are chemically reactive, and can be bound within complex lipid structures. nih.gov

A significant challenge in quantifying free long-chain aldehydes is their presence within plasmalogens, a type of phospholipid. nih.gov The vinyl ether bond in plasmalogens is acid-labile, meaning it can break under acidic conditions, artificially releasing aldehydes and leading to inaccurate measurements. nih.gov Therefore, a crucial step in the analysis of free aldehydes is the removal of plasmalogens prior to any steps that involve acid. One effective method to achieve this is through silicic acid column chromatography, which separates the plasmalogens from the crude lipid extract before derivatization. researchgate.net

Given the low concentrations and volatility of aldehydes in biological samples, derivatization is a commonly employed strategy to enhance detection and improve chromatographic performance. mdpi.com This process involves reacting the aldehyde with a specific reagent to form a more stable, less volatile derivative that is easier to detect.

Several advanced extraction and analytical techniques are utilized for the study of these compounds:

Solid-Phase Microextraction (SPME): This is a solvent-free technique where a coated fiber is exposed to the headspace of a sample or immersed in it to adsorb volatile and semi-volatile compounds. mdpi.comresearchgate.net The analytes are then thermally desorbed directly into a gas chromatograph for analysis. researchgate.net Headspace SPME is particularly useful for analyzing insect volatiles. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for separating and identifying volatile organic compounds. researchgate.net When coupled with derivatization, such as the formation of pentafluorobenzyl (PFB) oxime derivatives, GC-MS operating in negative ion chemical ionization mode provides high sensitivity, with detection limits in the picomole range. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives, LC-MS is a powerful tool. Derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) forms hydrazones that can be readily analyzed by High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection. mdpi.com

Table 2: Methodologies for Aldehyde Analysis from Biological Sources

| Methodology | Principle | Common Application |

|---|---|---|

| Silicic Acid Column Chromatography | Separates lipids based on polarity. | Removal of plasmalogens from lipid extracts before aldehyde quantification. researchgate.net |

| Solid-Phase Microextraction (SPME) | Adsorption of volatile analytes onto a coated fiber for solvent-free extraction. | Collection of airborne pheromones and other insect volatiles. researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based identification. | Analysis of pheromone components, often after derivatization. researchgate.net |

Biosynthetic Pathways and Enzymatic Mechanisms of 2e Octadecenal

Elucidation of Precursor Molecules in Pheromone Biosynthesis

The biosynthesis of (2E)-Octadecenal, a Type I moth pheromone, originates from fundamental building blocks within the cell's fatty acid synthesis machinery. jst.go.jp The de novo synthesis of the carbon backbone begins with acetyl-CoA, a central metabolite in cellular metabolism. nih.govfrontiersin.org Through the action of acetyl-CoA carboxylase, acetyl-CoA is converted to malonyl-CoA. These two molecules then serve as the primary substrates for the fatty acid synthase (FAS) complex, which systematically elongates the carbon chain in two-carbon increments. nih.gov

For an 18-carbon compound like (2E)-Octadecenal, this process continues until a saturated 18-carbon fatty acyl chain is formed, typically stearic acid (18:0). This saturated fatty acid is activated by its attachment to coenzyme A, forming stearoyl-CoA, which is the direct precursor for subsequent modification. wikipedia.org In some insects, these fatty acids are stored as triacylglycerols (TAGs) in lipid droplets within the pheromone gland cells, acting as a reservoir for pheromone production. nih.gov

Enzymatic Transformations and Regulatory Elements Governing (2E)-Octadecenal Production

The conversion of the saturated precursor, stearoyl-CoA, into the final product, (2E)-Octadecenal, involves a precise sequence of enzymatic reactions. These include desaturation to introduce a double bond and the modification of the carboxyl group to an aldehyde. This entire process is under tight hormonal control to ensure pheromone production occurs at the appropriate time for mating.

Role of Pheromone Biosynthesis Activating Neuropeptide (PBAN) in Regulation

The production of sex pheromones in many moth species is initiated by a neurohormone called the Pheromone Biosynthesis Activating Neuropeptide (PBAN). nih.gov PBAN is a 33-amino acid peptide that is synthesized in the subesophageal ganglion and released into the hemolymph. nih.gov It acts directly on the pheromone gland cells, binding to a specific G-protein coupled receptor (GPCR) on the cell membrane. nih.govfrontiersin.org

The binding of PBAN to its receptor triggers a signal transduction cascade. This cascade often involves an increase in intracellular calcium levels (Ca²⁺) and cyclic AMP (cAMP), which act as second messengers. frontiersin.org These second messengers, in turn, activate a variety of downstream enzymes that control specific steps in the biosynthetic pathway. For example, in some moths, PBAN signaling leads to the activation of lipases that hydrolyze stored triacylglycerols to release the fatty acid precursors. nih.gov In other species, PBAN can activate key enzymes in fatty acid synthesis, such as acetyl-CoA carboxylase, or the terminal enzymes responsible for reduction and oxidation. frontiersin.org

Identification of Specific Metabolic Enzymes Involved in Aldehyde Synthesis

Fatty Acyl-CoA Desaturases: The first critical modification of the stearoyl-CoA precursor is the introduction of a double bond. This is accomplished by a class of enzymes known as fatty acyl-CoA desaturases. frontiersin.org These enzymes are typically located in the endoplasmic reticulum. frontiersin.org For (2E)-Octadecenal, a Δ2-desaturase is required to create the double bond between the second and third carbon atoms of the 18-carbon chain. While Δ9 and Δ11 desaturases are commonly found in pheromone biosynthesis, a Δ2-desaturase represents a more specialized enzyme. frontiersin.orgchalmers.se The desaturation process is an oxidative reaction that requires molecular oxygen and an electron transport chain involving cytochrome b5 and NAD(P)H-cytochrome b5 reductase. wikipedia.orgnih.gov

Fatty Acyl-CoA Reductases (FARs): Following desaturation, the newly formed (2E)-octadecenoyl-CoA is converted to its corresponding alcohol, (2E)-octadecen-1-ol. This reduction is catalyzed by a fatty acyl-CoA reductase (FAR). nih.govpnas.org These enzymes are a key component of pheromone biosynthetic pathways, converting the fatty acyl group into a primary alcohol. nih.govfrontiersin.orgfrontiersin.orgpnas.org The activity of these reductases is often a major regulatory point controlled by PBAN. pnas.org

Alcohol Dehydrogenases/Oxidases: The final step in the formation of (2E)-Octadecenal is the oxidation of the alcohol, (2E)-octadecen-1-ol. This reaction is carried out by an alcohol dehydrogenase or an alcohol oxidase, which converts the primary alcohol functional group into an aldehyde. frontiersin.orgpnas.org In some insects, specific aldehyde oxidases (AOXs) have been identified in pheromone glands, which are responsible for this terminal oxidation step. mdpi.comjneurosci.org Conversely, these or similar enzymes in the antennae play a role in degrading the pheromone signal after detection. mdpi.comjneurosci.org

Table 1: Key Enzymatic Steps in (2E)-Octadecenal Biosynthesis

| Step | Substrate | Enzyme Class | Product | Enzyme Function |

|---|---|---|---|---|

| 1 | Stearoyl-CoA | Δ2-Desaturase | (2E)-Octadecenoyl-CoA | Introduces a double bond at the C2 position of the fatty acyl chain. |

| 2 | (2E)-Octadecenoyl-CoA | Fatty Acyl-CoA Reductase (FAR) | (2E)-Octadecen-1-ol | Reduces the fatty acyl-CoA to a fatty alcohol. |

| 3 | (2E)-Octadecen-1-ol | Alcohol Dehydrogenase/Oxidase | (2E)-Octadecenal | Oxidizes the fatty alcohol to form the final aldehyde pheromone. |

Comparative Biosynthesis Studies Across Diverse Organisms

The biosynthesis of C18 aldehydes as semiochemicals is not limited to a single insect species. Comparative studies reveal both conserved and divergent pathways across different organisms. For instance, (2E)-Octadecenal is a known component of the sex pheromone of the webbing clothes moth, Tineola bisselliella. researchgate.netresearchgate.netlookchem.comlookchem.com

In other Lepidoptera, structurally similar C18 aldehydes are also produced. For example, the striped rice stem borer, Chilo suppressalis, uses a blend of aldehydes including (Z)-13-octadecenal. chalmers.se The biosynthesis of this compound would follow a similar pathway of fatty acid synthesis, but would involve a Δ13-desaturase instead of a Δ2-desaturase. This highlights how the specificity of the desaturase enzyme is a key determinant of the final pheromone structure and, consequently, species-specific chemical communication.

Interestingly, compounds related to pheromone biosynthesis are also found in the plant kingdom. The orchid genus Ophrys is known to produce semiochemicals that mimic insect sex pheromones to attract pollinators. Some Ophrys species produce C18 aldehydes like (Z)-9-octadecenal. frontiersin.org The proposed biosynthesis in these orchids also starts from fatty acid precursors. frontiersin.org This suggests a case of convergent evolution where plants and insects have independently evolved the capacity to synthesize similar long-chain unsaturated aldehydes for chemical signaling, albeit for different ecological purposes (pollinator attraction versus mate finding). lookchem.com

Table 2: Comparison of C18 Aldehyde Semiochemicals in Different Organisms

| Compound | Organism | Organism Type | Function | Probable Desaturase Specificity |

|---|---|---|---|---|

| (2E)-Octadecenal | Tineola bisselliella (Webbing Clothes Moth) | Insect | Sex Pheromone | Δ2 |

| (Z)-13-Octadecenal | Chilo suppressalis (Striped Rice Stem Borer) | Insect | Sex Pheromone | Δ13 |

| (Z)-9-Octadecenal | Ophrys speculum | Plant | Pollinator Attractant | Δ9 |

| Octadecanal | Heliconius melpomene (Postman Butterfly) | Insect | Wing Pheromone | N/A (Saturated) |

Chemical Synthesis Methodologies for 2e Octadecenal

Established Laboratory Synthesis Routes for Alkenals

The preparation of alkenals, including (2E)-octadecenal, can be achieved through several established laboratory methods. These routes often involve the oxidation of corresponding alcohols or the modification of other carbonyl compounds.

A primary method for synthesizing aldehydes is the oxidation of primary alcohols. openstax.orgbyjus.com For the synthesis of (2E)-octadecenal, the precursor (2E)-octadecen-1-ol can be oxidized. Reagents such as pyridinium (B92312) chlorochromate (PCC) or the Dess-Martin periodinane are commonly used for this transformation, offering good yields and selectivity for the aldehyde over further oxidation to a carboxylic acid. openstax.org Another approach involves the dehydrogenation of alcohols, where a primary alcohol is passed over a metal catalyst like copper at high temperatures to yield an aldehyde. byjus.com

The Wittig reaction provides a powerful tool for constructing the carbon-carbon double bond of alkenals. mnstate.edumasterorganicchemistry.com This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide. wikipedia.org Specifically for (2E)-octadecenal, a Wittig reaction between hexadecanal (B134135) and formylmethylenetriphenylphosphorane has been reported. prepchem.com The reaction, conducted in boiling toluene, yields (2E)-octadecenal after purification. prepchem.com The inherent reactivity of the ylide plays a crucial role in determining the stereochemistry of the resulting alkene. organic-chemistry.org

Another significant method is the ozonolysis of alkenes. byjus.compressbooks.pub This process cleaves a carbon-carbon double bond to form carbonyl compounds. By selecting an appropriate cyclic alkene precursor, ozonolysis can be employed to generate the desired aldehyde functionality.

Hydroformylation of olefins, followed by oxidation, is another viable route, particularly in industrial settings due to its efficiency. This process involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond.

Table 1: Comparison of General Laboratory Synthesis Routes for Alkenals

| Synthesis Route | Starting Materials | Key Reagents/Conditions | Product Type | Reference(s) |

| Oxidation of Primary Alcohols | Primary Alkenol | PCC, Dess-Martin periodinane | Alkenal | openstax.orgbyjus.com |

| Dehydrogenation of Alcohols | Primary Alkenol | Copper catalyst, high temperature | Alkenal | byjus.com |

| Wittig Reaction | Aldehyde/Ketone, Phosphorus Ylide | Toluene, reflux | Alkenal | mnstate.eduprepchem.comorganic-chemistry.org |

| Ozonolysis | Alkene | Ozone, then reducing agent (e.g., (CH₃)₂S) | Aldehyde and/or Ketone | byjus.compressbooks.pub |

| Hydroformylation | Olefin | Rhodium catalyst, high pressure and temperature | Alkanal, then oxidized to Alkenal |

Stereoselective Synthesis Approaches for the (2E) Isomer

Achieving the specific (2E) stereochemistry of the double bond in (2E)-octadecenal is critical for its biological activity and requires stereoselective synthesis methods.

The Horner-Wadsworth-Emmons (HWE) reaction is a prominent method that generally favors the formation of (E)-alkenes. wikipedia.orgbeilstein-journals.orgnih.gov This reaction utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than the ylides used in the standard Wittig reaction. wikipedia.org The HWE reaction between an appropriate aldehyde and a phosphonate ester typically yields the thermodynamically more stable (E)-isomer with high selectivity. beilstein-journals.orgrsc.org

The Wittig reaction itself can be tuned to favor the (E)-isomer. The use of stabilized ylides, where the carbanion is stabilized by an adjacent electron-withdrawing group, leads predominantly to (E)-alkenes. wikipedia.orgorganic-chemistry.org For the synthesis of (2E)-octadecenal, employing a stabilized phosphorane reagent is a key strategy. One documented synthesis of (2E)-octadecenal utilizes the reaction of hexadecanal with formylmethylenetriphenylphosphorane, which results in the desired (E) configuration. prepchem.com

Another approach involves the reduction of an alkyne precursor. For instance, the reduction of an enyne compound with a triple bond at the 2-position can be stereoselectively reduced to an (E)-double bond using reagents like lithium aluminum hydride (LiAlH₄). researchgate.net This method allows for the construction of the carbon skeleton first, followed by the stereoselective formation of the double bond.

Doebner condensation, which involves the reaction of an aldehyde with malonic acid, can also be used to introduce a (2E) double bond. researchgate.net This method has been applied in the synthesis of related long-chain dienyl acetates, demonstrating its utility in forming the (E)-alkene geometry. researchgate.net

Table 2: Stereoselective Synthesis Methods for (2E)-Alkenals

| Method | Key Reagents/Intermediates | Stereochemical Outcome | Reference(s) |

| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate carbanions | Predominantly (E)-alkenes | wikipedia.orgbeilstein-journals.orgnih.gov |

| Wittig Reaction (with stabilized ylides) | Stabilized phosphonium (B103445) ylides | Predominantly (E)-alkenes | wikipedia.orgorganic-chemistry.org |

| Reduction of Alkynes | Enyne precursor, LiAlH₄ | (E)-alkene | researchgate.net |

| Doebner Condensation | Aldehyde, Malonic acid | (E)-alkene | researchgate.net |

Development of Scalable Synthetic Procedures for Research Applications

The ability to produce (2E)-octadecenal in larger quantities is essential for extensive research, such as in field studies for pest management. rsc.org Therefore, developing scalable synthetic procedures is a crucial aspect of its synthesis.

Industrial production methods often favor processes like the hydroformylation of olefins followed by oxidation due to their efficiency and scalability. Rhodium complexes are typically used as catalysts under high pressure and temperature conditions.

For laboratory-scale multi-gram synthesis, methods need to be robust and utilize readily available and cost-effective starting materials. The Wittig reaction, as described for (2E)-octadecenal synthesis, has been demonstrated on a 12-gram scale of the starting aldehyde, indicating its potential for producing significant quantities for research. prepchem.com The purification of the product via column chromatography is a standard and scalable laboratory technique. prepchem.com

Furthermore, the choice of reagents and solvents can impact scalability. The use of aqueous conditions in Wittig reactions, for example, can simplify the removal of byproducts like phosphine (B1218219) oxides, making the process more amenable to larger scales. royalsocietypublishing.org The development of reagents like "DualPhos," a tripropylphosphonium salt, allows for two-carbon homologation of aldehydes to (E)-alkenals under conditions that can be adapted for scalability. royalsocietypublishing.org

The evaluation of different synthesis methods, such as comparing solid-state reactions with wet-chemical methods, is also important for identifying the most efficient and scalable route for producing materials for research and potential commercial applications. mdpi.com

Biological Functions and Mechanisms of Action of 2e Octadecenal

Elucidation of its Role as a Sex Pheromone

(2E)-Octadecenal is recognized as a sex pheromone, a chemical signal released by an organism to attract an individual of the same species for mating. lookchem.comscbt.com It is a component of the female sex pheromone blend in specific Lepidoptera insects, such as the webbing clothes moth, Tineola bisselliella. univ-tours.frmedchemexpress.com In Japanese populations of this moth, (2E)-Octadecenal is known as koiganal I and is one of two compounds that constitute the female sex pheromone. univ-tours.fr

The effectiveness of the pheromone blend can be influenced by the relative composition of its components, which affects the level of attraction for males. univ-tours.fr While identified in specific moth populations, research indicates that (2E)-Octadecenal is not strictly species-specific and may be active in other Lepidoptera. univ-tours.fr

Investigations into Olfactory Receptor Binding and Signal Transduction Pathways

The perception of (2E)-Octadecenal begins with its binding to specific olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the insect's antennae. researchgate.netrockefeller.edu These ORs are typically G protein-coupled receptors (GPCRs). rockefeller.eduwikipedia.org

The process of olfactory signal transduction can be summarized as follows:

Ligand Binding : The odorant molecule, (2E)-Octadecenal, enters the insect's antenna and binds to an OR. encyclopedia.pub

G-Protein Activation : This binding event activates an associated G-protein (Gqolf), causing its subunits to dissociate. encyclopedia.pub

Second Messenger Production : The activated G-protein stimulates an enzyme, typically adenylate cyclase, which leads to the production of a second messenger like cyclic AMP (cAMP). encyclopedia.pub

Ion Channel Opening : The increase in cAMP opens ion channels, causing an influx of cations (like Ca²⁺ and Na⁺), which depolarizes the neuron. encyclopedia.pub

Signal Propagation : This depolarization generates an action potential that travels along the axon to the brain's olfactory processing centers, resulting in a behavioral response. encyclopedia.pub

While the general pathway is understood, the specific receptors that bind (2E)-Octadecenal in Tineola bisselliella are a subject of ongoing research. nih.gov However, studies on other aldehydes in different organisms provide models for this interaction. For example, in mammals, volatile compounds with an aldehyde group, such as (Z)-9-octadecenal, are potential ligands for the transmembrane receptor CD36, which is implicated in olfaction. researchgate.net In-silico studies on other organisms have also explored the binding affinity of various compounds, including 9-octadecenal, to olfactory receptors, indicating the potential for specific and strong interactions. nih.gov

Interplay with Other Biological Systems as a Signaling Molecule

Beyond its function as a pheromone, (2E)-Octadecenal is involved in other biological signaling systems. It is categorized as a lipid involved in cell signaling. Metabolomics studies have identified octadecenal in various biological contexts, suggesting broader roles.

For example, in a three-dimensional co-culture model of colorectal cancer cells and adipocytes, octadecenal was one of several lipids found in higher concentrations compared to isolated cell cultures. frontiersin.org In another study, (Z)-13-Octadecenal was identified as a potential compound involved in the protective effects of Ejiao, a traditional Chinese medicine, in a mouse model of Chronic Obstructive Pulmonary Disease (COPD), possibly through the estrogen signaling pathway. xiahepublishing.com The oxidation of plasmalogens, a type of phospholipid, can also generate alpha-beta unsaturated fatty aldehydes like 2-octadecenal, which are reactive lipid species. oup.com

In Vitro and In Vivo Models for Investigating Biological Interactions

A variety of models are employed to study the biological effects of (2E)-Octadecenal.

In Vitro Models:

Olfactometers : These devices are used in laboratory settings to study the behavioral responses of insects to chemical stimuli. univ-tours.fr A multi-armed closed arena olfactometer has been validated for studying the behavior of the webbing clothes moth in response to attractant products. univ-tours.fr

Gas Chromatography-Electroantennography (GC-EAG) : This technique measures the electrical response of an insect's antenna to specific volatile compounds, allowing researchers to identify which chemicals are detected by the olfactory system.

Cell-Based Assays : In-vitro studies using cell cultures can investigate the molecular interactions of (2E)-Octadecenal. For example, studies on other aldehydes have used macrophages to test for anti-inflammatory effects or cancer cell lines to assess antiproliferative activity. nih.gov

Enzyme Inhibition Assays : The inhibitory effects of extracts containing octadecenal on enzymes like α-amylase and α-glucosidase have been studied in vitro to assess their potential for managing hyperglycemia. researchgate.net

In Vivo Models:

Field Trapping : Traps baited with synthetic pheromones, including (2E)-Octadecenal, are used in field studies to monitor and control pest populations. univ-tours.fr The effectiveness of these traps provides real-world data on the compound's attractant properties. univ-tours.fr

Animal Models : Rodent models are used to investigate the broader physiological effects of related compounds. For instance, a rat model of gouty arthritis was used to show how resveratrol (B1683913) could regulate metabolic pathways, including those involving arachidonic acid, and inflammatory signaling pathways like NF-κB. nih.gov Similarly, a mouse model of COPD was used to study the effects of compounds including (Z)-13-Octadecenal. xiahepublishing.com

The table below provides an example of data obtained from in vitro and in vivo studies on the webbing clothes moth (T. bisselliella).

| Study Type | Model | Observation | Finding | Reference |

|---|---|---|---|---|

| In Vitro | Multi-armed Olfactometer | Behavioral Response to Baited Trap 'Z' | 42% of the total WCM population was trapped; 71% of the males were attracted. | univ-tours.fr |

| In Vivo | Field Trapping | Comparison of Traps 'X', 'Y', and 'Z' | The number of individuals trapped by 'Z' was 3 to 6 times higher than that of 'X' or 'Y'. | univ-tours.fr |

Ecological Roles and Evolutionary Dynamics of 2e Octadecenal

Analysis of Interspecies and Intraspecies Chemical Communication

Chemical communication is a fundamental process governing the behavior and interactions of countless organisms. (2E)-Octadecenal serves as a potent signaling molecule, facilitating communication both within and between species, primarily within the order Lepidoptera.

Intraspecies Communication:

Within a single species, (2E)-Octadecenal is a key component of the female-produced sex pheromone of the webbing clothes moth, Tineola bisselliella. tandfonline.commedchemexpress.com In these moths, the pheromone blend is not comprised of a single compound, but is a mixture of two primary components: (2E)-Octadecenal, also known as Koiganal I, and (2E,13Z)-octadecadienal, or Koiganal II. tandfonline.comicup.org.ukresearchgate.net This specific blend is released by the female to attract conspecific males over a distance for the purpose of mating. frontiersin.org The precise ratio of these two components is often crucial for eliciting the complete sequence of male courtship and mating behavior, ensuring that the signal is highly specific to the species. pnas.org This chemical dialogue is a classic example of intraspecific communication, where the signal is finely tuned to ensure reproductive success.

Interspecies Communication:

The influence of (2E)-Octadecenal is not confined to a single species. The compound also functions as a kairomone, a chemical signal that is beneficial to the receiver but not to the emitter. Field and laboratory observations have demonstrated that the pheromone blend containing (2E)-Octadecenal, produced by female Tineola bisselliella, is also attractive to the males of another, related species: the casemaking clothes moth, Tinea pellionella. tandfonline.compherobase.comresearchgate.net This phenomenon, where one species "eavesdrops" on the chemical signals of another, is a clear instance of interspecies chemical communication. While both species are closely related tineid moths and share similar habitats, this cross-attraction highlights the incomplete reproductive isolation between them at the level of long-range chemical signals.

| Species | Common Name | Family | Role of (2E)-Octadecenal | Signal Type | Reference |

|---|---|---|---|---|---|

| Tineola bisselliella | Webbing Clothes Moth | Tineidae | Component of female sex pheromone (Koiganal I) | Pheromone | tandfonline.commedchemexpress.comicup.org.ukuniv-tours.fr |

| Tinea pellionella | Casemaking Clothes Moth | Tineidae | Attractant | Kairomone (from T. bisselliella) | tandfonline.compherobase.comresearchgate.net |

Contribution to Reproductive Isolation and Speciation Processes

Sex pheromones are among the most important mechanisms for establishing and maintaining reproductive isolation between species, which is a cornerstone of the speciation process. cambridge.orgpnas.org Subtle changes in the composition of a pheromone blend can lead to the divergence of populations and, eventually, the formation of new species. pnas.org

The two-component pheromone system of Tineola bisselliella, which includes (2E)-Octadecenal, provides a clear framework for understanding this process. tandfonline.comicup.org.uk Species-specificity in moth communication is often achieved not by the presence of a unique compound, but by the specific ratio of shared compounds. pnas.org If a sub-population of T. bisselliella were to evolve a change in the ratio of (2E)-Octadecenal to its companion compound, Koiganal II, it could lead to assortative mating. Males that preferentially respond to the new ratio would have greater reproductive success with females producing that same ratio, leading to a gradual genetic divergence from the parent population. Over evolutionary time, this can result in a pre-zygotic reproductive barrier, preventing gene flow and solidifying the status of a new species.

Furthermore, the cross-attraction of Tinea pellionella to the T. bisselliella pheromone suggests that the chemical channel provides incomplete reproductive isolation. tandfonline.com This could create selective pressure for signal divergence. For instance, if mating attempts between the two species result in infertile hybrids or are otherwise costly, natural selection would favor individuals of T. bisselliella that produce a more distinct signal, as well as males that can better discriminate that signal. This process, known as reinforcement, can drive the rapid evolution of pheromone blends and contribute directly to speciation. cambridge.org

Evolutionary Adaptations in Pheromone Production and Perception Systems

The effectiveness of a chemical signal like (2E)-Octadecenal depends on the co-evolution of two distinct biological systems: the biosynthetic pathway that produces the signal in the emitter and the sensory system that detects it in the receiver.

Evolution of Pheromone Production:

Moth pheromones, including aldehydes like (2E)-Octadecenal, are typically synthesized from common fatty acid precursors. annualreviews.orgpnas.org The remarkable diversity of pheromone structures arises from the action of a specific toolkit of enzymes that modify these precursors. Key enzymatic steps include desaturation, which introduces double bonds at specific locations, and chain-shortening. pnas.orgresearchgate.net The final step in producing an aldehyde pheromone involves the conversion from a fatty-acyl precursor, often catalyzed by a fatty-acyl reductase (FAR). pnas.org

The evolution of these biosynthetic pathways is thought to occur through processes like gene duplication and subsequent functional divergence. nih.gov For example, a duplicated desaturase gene could accumulate mutations that alter its specificity, leading to the production of a novel unsaturated fatty acid and, consequently, a new pheromone component. The activation of previously "silent" or latent genes in the pheromone gland can also lead to major shifts in the pheromone blend, providing the raw material for natural selection to act upon and drive the evolution of new communication channels. pnas.orgnih.gov The production of (2E)-Octadecenal in T. bisselliella is the result of such a highly evolved and specific enzymatic pathway.

Evolution of Pheromone Perception:

A pheromone signal is useless without a receiver capable of detecting it. In moths, this function is performed by highly specialized olfactory receptor neurons (ORNs), primarily located in the male's antennae. nih.govmdpi.com These neurons express specific odorant receptors (ORs), which are proteins that bind to pheromone molecules. frontiersin.org The binding of a pheromone component like (2E)-Octadecenal to its corresponding OR triggers a neural signal that is processed in the brain, ultimately leading to a behavioral response (e.g., upwind flight towards the female). mdpi.com

The evolution of pheromone perception is tightly linked to the evolution of pheromone production. As female pheromone blends diverge, there is strong selective pressure on males to evolve ORs that are finely tuned to the new blend. pnas.org Phylogenetic studies show that pheromone receptors form a distinct subfamily of insect ORs that have evolved from a common ancestor, likely an OR that detected plant volatiles. nih.govoup.com Gene duplication and subsequent mutation are also key mechanisms in the evolution of ORs, allowing for the emergence of receptors with new specificities. pnas.org This tightly coupled evolution of signal and reception ensures the fidelity of the communication channel and is a critical driver of reproductive isolation and the diversification of moth species. annualreviews.orgncsu.edu

Analytical Methodologies for the Detection and Quantification of 2e Octadecenal in Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Pheromone Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like (2E)-Octadecenal, making it exceptionally well-suited for pheromone research. thermofisher.com This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. thermofisher.com

In the context of pheromone profiling, GC-MS is used to separate complex mixtures of compounds extracted from insects or the environment. thermofisher.com The sample, once introduced into the GC system, is vaporized and carried by an inert gas through a capillary column. thermofisher.com The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the column walls. thermofisher.com Compounds with different chemical properties, such as boiling point and polarity, elute from the column at distinct retention times. thermofisher.com

Following separation, the eluted compounds, including (2E)-Octadecenal, enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which fragments the molecules into a predictable pattern of ions. univ-tours.fr The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. This mass spectrum serves as a "chemical fingerprint" that can be compared against spectral libraries, such as the National Institute of Standards and Technology (NIST) library, for confident identification. nih.gov

Detailed Research Findings:

Research on insect pheromones frequently employs GC-MS to identify and quantify the components of pheromone blends. For instance, studies on the webbing clothes moth, Tineola bisselliella, have identified (2E)-Octadecenal as a key component of its female sex pheromone. univ-tours.frmedchemexpress.com In such studies, extracts from the female moth's pheromone gland are analyzed by GC-MS. The resulting chromatogram would show a peak corresponding to (2E)-Octadecenal at a specific retention time, and the associated mass spectrum would confirm its identity.

A typical GC-MS setup for pheromone analysis might involve:

Injector: A split/splitless injector is commonly used, with the temperature set high enough to ensure complete vaporization of the sample, for instance at 250°C. univ-tours.fr

Column: A non-polar capillary column, such as a DB-5MS, is often employed for the separation of these types of compounds.

Oven Temperature Program: A programmed temperature ramp, for example, from 50°C to 250°C at a rate of 5°C/min, allows for the effective separation of a wide range of volatile compounds. univ-tours.fr

Carrier Gas: Helium is a frequently used carrier gas. univ-tours.fr

Detector: The mass spectrometer detector temperature is also maintained at an elevated temperature, such as 320°C. univ-tours.fr

Quantitative analysis can be achieved by creating a calibration curve using a known concentration of a (2E)-Octadecenal standard. For enhanced accuracy, especially in complex biological matrices, an internal standard, such as a deuterated version of the analyte (d₃-(2E)-octadecenal), can be used to correct for variations in sample preparation and instrument response. The limit of detection (LOD) for such methods can be in the parts-per-million (ppm) range, for example, 0.1 ppm in insect cuticle samples.

Interactive Data Table: Typical GC-MS Parameters for (2E)-Octadecenal Analysis

| Parameter | Value | Purpose |

| Injector Type | Split/Splitless | Allows for both high and low concentration samples. |

| Injector Temperature | 250°C | Ensures complete vaporization of the sample. univ-tours.fr |

| Column Type | DB-5MS (or similar non-polar) | Separates compounds based on boiling point. |

| Oven Program | 50°C to 250°C at 5°C/min | Separates a wide range of volatile compounds. univ-tours.fr |

| Carrier Gas | Helium | Transports the sample through the column. univ-tours.fr |

| Detector | Mass Spectrometer | Identifies and quantifies the separated compounds. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Fragments molecules for identification. univ-tours.fr |

High-Throughput Untargeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches in Metabolomics Research

While GC-MS is ideal for volatile compounds, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative for a broader range of molecules, including those that are less volatile or thermally labile. In untargeted metabolomics, the goal is to cast a wide net and measure as many small molecules as possible in a sample to identify potential biomarkers or understand metabolic pathways. animbiosci.org

LC-MS/MS combines the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. spectroscopyonline.com In this technique, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. animbiosci.org The separation occurs based on the interactions of the analytes with the stationary and mobile phases. animbiosci.org

After eluting from the LC column, the analytes are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting ions are then directed into the first mass analyzer of a tandem mass spectrometer (e.g., a triple quadrupole or a Q-TOF). This first analyzer can be set to select a specific precursor ion, in this case, the molecular ion of (2E)-Octadecenal. This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity for quantification. nih.gov

High-throughput LC-MS/MS methods are designed to analyze a large number of samples quickly. spectroscopyonline.com This can be achieved by using shorter columns, faster flow rates, and optimized gradients. lcms.cz

Detailed Research Findings:

Untargeted metabolomics studies using LC-MS/MS have the potential to detect (2E)-Octadecenal in various biological matrices. For example, a study analyzing volatile organic compounds in raw chicken during bacterial contamination detected 14-Octadecenal as one of the metabolites that appeared after four hours of contamination. nih.gov While this is a related compound, it demonstrates the capability of the technique to identify long-chain unsaturated aldehydes in complex food matrices.

The development of high-throughput LC-MS/MS methods has been crucial for large-scale metabolomics studies. nih.gov These methods often employ automated sample preparation, such as 96-well plate-based liquid-liquid extraction, to increase throughput. nih.gov For instance, a high-throughput method was developed for the analysis of bupropion (B1668061) and its metabolites in plasma with a run time of only 23 seconds per sample using a monolithic column. nih.gov Such approaches could be adapted for the rapid screening of (2E)-Octadecenal in a large number of samples.

Interactive Data Table: Comparison of GC-MS and LC-MS/MS for (2E)-Octadecenal Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Throughput Untargeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Analyte Volatility | Requires volatile or semi-volatile compounds. | Can analyze a wider range of polarities and volatilities. lcms.cz |

| Derivatization | May be required for non-volatile compounds. | Often not necessary. |

| Separation Principle | Partitioning between gas and stationary phases. thermofisher.com | Partitioning between liquid and stationary phases. animbiosci.org |

| Ionization Technique | Electron Impact (EI), Chemical Ionization (CI). univ-tours.fr | Electrospray Ionization (ESI), APCI. nih.gov |

| Typical Application | Pheromone profiling, analysis of volatile organic compounds. mdpi.com | Metabolomics, lipidomics, drug metabolism studies. lcms.cz |

| Throughput | Can be high, but often slower than dedicated high-throughput LC systems. | Can be very high with optimized methods. spectroscopyonline.com |

Spectroscopic Techniques (e.g., NMR, FT-IR) for Structural Confirmation

While mass spectrometry techniques are excellent for identification and quantification, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable for the unambiguous structural elucidation of a compound like (2E)-Octadecenal. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. thermofisher.com For (2E)-Octadecenal, ¹H NMR would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key signals would include those for the aldehydic proton, the protons on the carbon-carbon double bond, the long alkyl chain protons, and the terminal methyl group protons. The coupling constants between the vinylic protons would confirm the trans (E) configuration of the double bond. ¹³C NMR would show distinct signals for each unique carbon atom, including the carbonyl carbon of the aldehyde, the two carbons of the double bond, and the carbons of the alkyl chain. imim.pl

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.com In the FT-IR spectrum of (2E)-Octadecenal, characteristic absorption bands would be observed for:

The C=O stretch of the aldehyde, typically a strong band around 1720-1740 cm⁻¹.

The C-H stretch of the aldehyde proton, which appears as two weak bands around 2720 and 2820 cm⁻¹.

The C=C stretch of the alkene, a band around 1650 cm⁻¹.

The C-H out-of-plane bending of the trans double bond, a strong band around 970 cm⁻¹.

The C-H stretching and bending vibrations of the long alkyl chain.

Detailed Research Findings:

In the synthesis and characterization of pheromones and related compounds, NMR and FT-IR are routinely used to confirm the structure of the final product. researchgate.net For example, in the synthesis of various octadecadienyl compounds, NMR and GC-MS were used to accumulate chemical data for the identification of sex pheromones. researchgate.net The combination of these techniques provides a comprehensive structural characterization, ensuring that the synthesized compound has the correct stereochemistry and functional groups, which is critical for its biological activity. Studies have shown that FT-IR can be effectively used to identify functional groups in complex mixtures, such as the ester and C=C bonds in volatile oils from plant extracts. jelsciences.com

Advanced Bioassays for Functional Characterization and Quantitative Assessment

While analytical instruments provide chemical information, bioassays are essential to determine the biological activity of (2E)-Octadecenal. These assays measure the behavioral or physiological response of an organism to the compound.

Electroantennography (EAG): This technique measures the electrical response of an insect's antenna to an odorant. It is a powerful tool for screening compounds for pheromonal activity. Puffs of air containing (2E)-Octadecenal are delivered to an isolated insect antenna, and the resulting change in electrical potential is recorded. A significant response indicates that the insect's olfactory receptor neurons are sensitive to the compound.

Wind Tunnel Bioassays: These assays are used to study the behavioral responses of insects to airborne plumes of pheromones in a more naturalistic setting. An insect is released at the downwind end of a tunnel, and a plume of (2E)-Octadecenal is introduced at the upwind end. The insect's flight path and behaviors, such as upwind flight, casting, and landing at the source, are observed and quantified. These assays can be used to determine the attractiveness of the compound and to optimize the composition of pheromone lures. researchgate.net

Field Trapping Experiments: Ultimately, the effectiveness of a pheromone must be tested in the field. Traps baited with synthetic (2E)-Octadecenal, either alone or in combination with other compounds, are deployed in the target environment. The number of insects caught in these traps is compared to control traps to assess the attractant's efficacy. These experiments are crucial for developing effective pest management strategies. univ-tours.fr

Detailed Research Findings:

Studies on the webbing clothes moth have utilized bioassays to confirm the attractiveness of (2E)-Octadecenal. In one study, different commercial attractant products were analyzed, and their effectiveness was tested using both in vitro and in vivo bioassays. univ-tours.fr The results showed a correlation between the release of volatile organic compounds, including likely pheromone components, and the number of moths trapped. univ-tours.fr In another example, flight tunnel assays with the sugarcane borer, Diatraea saccharalis, demonstrated that a quaternary blend of pheromone components, including an aldehyde, was significantly more attractive to males than a previously identified binary blend. researchgate.net

Interactive Data Table: Overview of Bioassays for (2E)-Octadecenal

| Bioassay Type | Principle | Information Gained |

| Electroantennography (EAG) | Measures the electrical response of an insect antenna to an odor. | Determines if the insect can detect the compound. |

| Wind Tunnel Bioassay | Observes insect flight behavior in response to a pheromone plume. researchgate.net | Assesses the attractiveness and behavioral effects of the compound. researchgate.net |

| Field Trapping | Uses baited traps to capture insects in their natural habitat. univ-tours.fr | Evaluates the practical effectiveness of the pheromone as a lure. univ-tours.fr |

Structure Activity Relationship Sar Studies of 2e Octadecenal and Its Analogs

Impact of Stereoisomerism on Biological Activity

Stereoisomerism, the arrangement of atoms in three-dimensional space, is a critical determinant of a molecule's biological properties. numberanalytics.com Molecules with the same chemical formula and connectivity but different spatial arrangements can exhibit vastly different, or even opposing, biological effects. numberanalytics.com This is particularly true for compounds that interact with specific biological receptors, as is the case with pheromones like (2E)-Octadecenal.

The "E" in (2E)-Octadecenal denotes the trans configuration of the double bond between the second and third carbon atoms. This specific geometric arrangement is crucial for its function as a female sex pheromone in certain Lepidoptera insects, such as the webbing clothes moth, Tineola bisselliella. medchemexpress.comuniv-tours.fr The precise geometry of the molecule is necessary for it to fit correctly into the binding pocket of the corresponding olfactory receptor on the male moth's antennae.

In contrast, its geometric isomer, (2Z)-Octadecenal (cis configuration), would have a different molecular shape. While direct comparative studies on the pheromonal activity of (2Z)-Octadecenal are not extensively documented in the context of Tineola bisselliella, it is a well-established principle that such changes in stereochemistry drastically alter or abolish pheromonal activity. For other related compounds, such as 9-octadecenal, the cis (Z) and trans (E) isomers are recognized as distinct chemical entities with different properties and biological activities. For instance, research has identified (Z)-9-Octadecenal as a compound possessing antimicrobial and antifungal properties, a different biological activity from the pheromonal role of (2E)-Octadecenal. researchgate.netnih.gov This highlights that a subtle change from a trans to a cis double bond can lead to a completely different biological function.

Stereochemical structure-activity relationship (S-SAR) studies on other biologically active molecules have quantitatively demonstrated this principle. For example, in a study of tetrahydrolipstatin, eight different stereoisomers exhibited a wide range of inhibitory concentrations (IC₅₀) against porcine pancreatic lipase, from 4.0 nM to 930 nM, underscoring the profound impact of stereochemistry on biological potency. nih.gov

| Compound | Isomer Configuration | Primary Biological Activity Noted |

| (2E)-Octadecenal | trans (E) at C2-C3 | Insect Sex Pheromone medchemexpress.comuniv-tours.fr |

| (2Z)-Octadecenal | cis (Z) at C2-C3 | Antifungal Activity nih.gov |

| (Z)-9-Octadecenal | cis (Z) at C9-C10 | Antimicrobial Activity researchgate.net |

Systematic Modifications of Alkyl Chain Length and Functional Groups

The biological activity of a lipid-like molecule such as (2E)-Octadecenal is significantly influenced by both its long alkyl chain and its aldehyde functional group. Systematic modifications to these features are a classic approach in SAR studies to optimize activity or understand the molecule's interaction with its target.

Alkyl Chain Length: The eighteen-carbon chain of (2E)-Octadecenal is critical for its physicochemical properties, such as volatility and lipophilicity, which are important for its role as an airborne pheromone. Altering the length of this chain can have a dramatic effect on biological activity. Structure-activity relationship studies on other long-chain molecules have shown that receptor binding affinity is often highly dependent on alkyl chain length. caymanchem.com For instance, in studies of certain cytotoxic lipids, shortening the alkyl chain resulted in reduced cytotoxicity. nih.gov It is hypothesized that an optimal chain length exists to maximize van der Waals and hydrophobic interactions within the receptor binding pocket.

Shorter chains may not be long enough to fully occupy the binding site, leading to weaker binding and reduced activity.

Longer chains might be too bulky to fit properly into the binding site, also resulting in decreased activity.

Functional Group Modification: The aldehyde (-CHO) group in (2E)-Octadecenal is a key feature, likely involved in polar interactions, such as hydrogen bonding, with amino acid residues in the receptor. samipubco.com Modifying this functional group is a common strategy to probe its importance. reachemchemicals.comashp.org

Reduction to an Alcohol: Converting the aldehyde to the corresponding alcohol, (2E)-octadecen-1-ol, would change its hydrogen bonding capability (from acceptor to both donor and acceptor) and its electronic profile, likely altering binding affinity and biological response.

Oxidation to a Carboxylic Acid: Oxidation to (2E)-octadecenoic acid would introduce a charged carboxylate group at physiological pH, drastically changing its polarity and interaction potential. This would likely prevent it from binding effectively to a receptor designed for a neutral aldehyde.

Conversion to an Ester or Amide: These modifications would alter the steric bulk and electronic nature of the headgroup, providing insight into the spatial and electronic requirements of the receptor. mdpi.com

| Modification Type | Example Analog | Expected Impact on Interaction | Rationale |

| Alkyl Chain | (2E)-Hexadecenal (C16) | Potentially reduced activity | Suboptimal hydrophobic interactions in receptor pocket. nih.gov |

| Alkyl Chain | (2E)-Icosenal (C20) | Potentially reduced activity | Steric hindrance preventing proper fit in the binding site. caymanchem.com |

| Functional Group | (2E)-Octadecen-1-ol | Altered binding affinity | Change in hydrogen bonding pattern and polarity. ashp.org |

| Functional Group | (2E)-Octadecenoic acid | Significantly reduced activity | Introduction of a charged group disrupting binding in a nonpolar pocket. reachemchemicals.com |

Receptor Binding Affinity and Ligand-Receptor Complex Investigations

The biological effect of (2E)-Octadecenal as a pheromone is initiated by its binding to specific olfactory receptors located on the dendrites of sensory neurons in insects. The study of this binding affinity and the resulting ligand-receptor complex is essential for understanding its mechanism of action at a molecular level.

Investigations into these interactions often employ a combination of computational and experimental techniques. Molecular docking is a computational method used to predict the preferred binding mode and affinity of a ligand to a receptor of known or modeled three-dimensional structure. For (2E)-Octadecenal, this would involve docking the molecule into the binding site of a relevant pheromone-binding protein (PBP) or olfactory receptor (OR). Such simulations can identify key amino acid residues that form hydrogen bonds or hydrophobic interactions with the aldehyde headgroup and the long alkyl tail of the ligand. samipubco.comiosrjournals.org

Experimentally, techniques like surface plasmon resonance (SPR) can be used to measure the binding kinetics and affinity (dissociation constant, K_d) between (2E)-Octadecenal and a purified receptor or PBP in real-time. This provides quantitative data on the strength and stability of the ligand-receptor complex.

The interaction is not static. Modern research indicates that both the ligand and the receptor can be flexible, and a ligand may sample multiple binding modes within the receptor pocket. nih.gov The formation of the active ligand-receptor complex is a dynamic process that induces a specific conformational change in the receptor protein. plos.org This conformational change is the crucial step that triggers the downstream signaling cascade, ultimately leading to a neuronal impulse and the behavioral response in the insect. rcsb.org The stability and specific conformation of this complex, influenced by the precise structure of (2E)-Octadecenal, dictates the grade and intensity of the agonist response. nih.gov

| Investigation Technique | Purpose | Key Findings/Insights |

| Molecular Docking | Predict binding mode and affinity | Identifies key interacting amino acid residues and predicts binding energy. iosrjournals.orgunn.edu.ng |

| Surface Plasmon Resonance (SPR) | Measure binding kinetics (k_on, k_off) and affinity (K_d) | Provides quantitative data on the strength and stability of the ligand-receptor interaction. |

| X-ray Crystallography | Determine the 3D structure of the ligand-receptor complex | Reveals the precise atomic-level interactions and induced conformational changes in the receptor. rcsb.org |

| Nuclear Magnetic Resonance (NMR) | Study ligand and receptor dynamics in solution | Can reveal the existence of multiple binding modes and conformational exchange. nih.gov |

Advanced Research Applications and Emerging Perspectives on 2e Octadecenal

Contributions to Fundamental Research in Insect Chemical Ecology and Neuroethology

(2E)-Octadecenal has served as a significant molecule in the fundamental study of insect chemical ecology and neuroethology. Its primary contribution lies in its identification as a key component of the female sex pheromone blend of several insect species, most notably the webbing clothes moth, Tineola bisselliella. medchemexpress.commedchemexpress.com The discovery and synthesis of this long-chain aldehyde have provided researchers with a vital tool to investigate the mechanisms of chemical communication that govern reproductive behaviors in these insects. lookchem.com

Research has established that (2E)-Octadecenal, often referred to as koiganal I, acts in concert with other compounds, such as (E,Z)-2,13-octadecadienal (koiganal II), to elicit a specific behavioral response in male moths. univ-tours.fr The precise ratio of these components in the pheromone blend is often critical for mate recognition and attraction, a finding that underscores the complexity and specificity of insect olfactory systems. univ-tours.fr This has been foundational to understanding the principles of species isolation, where subtle differences in pheromone composition can prevent interbreeding between closely related species.

In the field of neuroethology, (2E)-Octadecenal is used to study how the insect brain processes olfactory information. By using synthetic (2E)-Octadecenal as a stimulus in techniques like gas chromatography-electroantennographic detection (GC-EAD), scientists can identify the specific olfactory sensory neurons on the insect's antennae that detect this molecule. researchgate.net These studies are crucial for mapping the neural pathways from the antenna to higher processing centers in the brain, providing insights into how a chemical signal is translated into a complex behavioral response, such as upwind flight towards a potential mate. researchgate.net The study of how insects like Tineola bisselliella and the casemaking clothes moth, Tinea pellionella, utilize (2E)-Octadecenal helps elucidate the broader principles of how semiochemicals shape insect behavior, survival, and evolution. pherobase.com

Integration into Pest Population Monitoring Strategies

The role of (2E)-Octadecenal as a potent attractant has been leveraged for practical applications in integrated pest management (IPM). univ-tours.fr Specifically, it is a critical active ingredient in commercially available pheromone-baited traps used for the detection and monitoring of key pest species, particularly those that infest stored products and textiles. lookchem.comuniv-tours.fr

The specificity of pheromones allows for targeted monitoring, which is a cornerstone of modern IPM programs. univ-tours.fr The use of (2E)-Octadecenal helps to reduce the reliance on broad-spectrum insecticides by allowing for more precise and timely interventions. Research has also identified its activity for other Lepidopteran species, indicating its potential for broader use in monitoring programs. univ-tours.fr

Table 1: Insects Known to Respond to (2E)-Octadecenal

| Species | Common Name | Family | Role of (2E)-Octadecenal |

|---|---|---|---|

| Tineola bisselliella | Webbing Clothes Moth | Tineidae | Female Sex Pheromone (Attractant). medchemexpress.comuniv-tours.frpherobase.com |

| Tinea pellionella | Casemaking Clothes Moth | Tineidae | Pheromone. pherobase.com |

| Opogona sacchari | Banana Moth | Tineidae | Attractant (in combination with other compounds). |

Derivatization for Advanced Research Probes and Labeling Studies

The chemical structure of (2E)-Octadecenal, specifically its aldehyde functional group and the carbon-carbon double bond, offers opportunities for derivatization to create advanced probes for research. While specific derivatized probes of (2E)-Octadecenal are not widely documented in available literature, the established reactivity of aldehydes allows for the synthesis of various molecular tools for labeling studies.

The aldehyde group can be readily modified through several chemical reactions. For instance, it can be reduced to a primary alcohol ((2E)-octadecen-1-ol) or oxidized to a carboxylic acid ((2E)-octadecenoic acid). These functional groups can then be used to attach reporter molecules, such as fluorescent dyes or biotin (B1667282) tags, through esterification or amidation reactions. Such labeled analogues would be invaluable for:

Receptor Binding Studies: Visualizing the interaction and binding sites of the pheromone on olfactory receptors within the insect antenna.

Metabolic Tracking: Following the fate of the pheromone molecule within the insect body to understand how it is deactivated and cleared.

Furthermore, the double bond could be targeted for reactions like epoxidation or dihydroxylation, creating analogues with different shapes and polarities to probe the structural requirements of receptor binding pockets. These chemical modifications are essential for dissecting the molecular-level interactions that trigger the physiological and behavioral responses to the pheromone.

Table 2: Potential Derivatization Reactions of (2E)-Octadecenal for Research Applications

| Reaction Type | Reagent Example | Product Functional Group | Potential Research Use |

|---|---|---|---|

| Reduction | Sodium borohydride (B1222165) (NaBH4) | Primary Alcohol (-CH2OH) | Create stable analogues; attachment point for labels. |

| Oxidation | Potassium permanganate (B83412) (KMnO4) | Carboxylic Acid (-COOH) | Attachment point for fluorescent amines or other tags. |

| Nucleophilic Addition | Grignard Reagents (R-MgBr) | Secondary Alcohol | Probe structural requirements of receptor binding sites. |

| Wittig Reaction | Phosphorus ylides | Alkene | Extend the carbon chain to create novel analogues. |

Theoretical Modeling and Computational Chemistry Approaches in Pheromone Research

Computational chemistry provides powerful, non-experimental methods to investigate the properties of pheromone molecules like (2E)-Octadecenal and their interactions with biological receptors. mit.edu Techniques such as Density Functional Theory (DFT) can be employed to predict the molecule's three-dimensional structure, electronic properties, and vibrational frequencies with high accuracy. riken.jp Such calculations are fundamental to understanding the molecule's stability and the conformational shapes it is likely to adopt when approaching and binding to a receptor.

A significant application of computational modeling in this area is molecular docking. This technique simulates the interaction between a ligand (the pheromone) and a protein (the olfactory receptor or a pheromone-binding protein). Using the predicted 3D structure of (2E)-Octadecenal, researchers can model how it fits into the binding site of a receptor. These simulations can:

Identify key amino acid residues in the receptor that are critical for binding.

Predict the binding affinity and orientation of the pheromone within the receptor.

Explain how subtle structural differences between (2E)-Octadecenal and other related compounds lead to large differences in biological activity.

While experimental validation is essential, these theoretical approaches can guide future research by, for example, suggesting specific amino acids to modify in site-directed mutagenesis studies to confirm binding interactions. This synergy between computational and experimental work accelerates the understanding of the molecular basis of olfaction. mit.edu

Future Directions in Omics-Based Research (e.g., Pheromonome, Metabolome Profiling)

The future of research on (2E)-Octadecenal and other semiochemicals is increasingly moving towards "omics" approaches, which involve the comprehensive analysis of entire sets of molecules in a biological system. nih.gov These strategies offer a holistic view of the biological processes underlying pheromone production and perception.

Pheromonome Profiling: This involves identifying and quantifying the complete pheromone and semiochemical repertoire of an organism. For an insect like Tineola bisselliella, this would mean analyzing not just the major components like (2E)-Octadecenal, but also all minor and trace compounds that could play a role in modulating the behavioral response. Advanced analytical techniques like comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) are essential for separating and identifying all components in a complex glandular extract.

Metabolome Profiling: Metabolomics is the systematic study of all small-molecule metabolites within a cell, tissue, or organism. mdpi.com By applying metabolomic techniques (often using LC-MS or GC-MS) to the pheromone glands of insects, researchers can gain unprecedented insights into the biosynthesis of (2E)-Octadecenal. nih.gov This approach can help identify the precursor molecules and the enzymatic steps involved in its creation from common fatty acids. Comparing the metabolomes of pheromone-producing versus non-producing tissues, or of insects under different physiological states, can reveal how these biosynthetic pathways are regulated. This integration of multi-omics data provides a powerful framework for understanding the genetic and metabolic basis of chemical communication. researchgate.netnih.gov

Q & A

Q. How should spectral data (NMR, IR) for (2E)-Octadecenal be presented to enhance clarity in publications?

- Answer :

- NMR : Include full spectra (¹H, ¹³C) with peak assignments (e.g., δ 9.48 ppm for aldehyde proton).

- IR : Highlight key functional groups (e.g., 2720 cm⁻¹ for C-H stretch in aldehyde) .

- Example Table :

| Spectral Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 9.48 (t, J=1.8 Hz) | Aldehyde proton |

| ¹³C NMR | δ 202.1 | Aldehyde carbon |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.